1-{(E)-[(2,4-dimethylphenyl)imino]methyl}-17-(2-ethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
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Overview
Description
1-{(E)-[(2,4-dimethylphenyl)imino]methyl}-17-(2-ethoxyphenyl)-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is a complex organic compound with a unique structure This compound is characterized by its pentacyclic framework and the presence of multiple functional groups, including imino, ethoxy, and azapentacyclo moieties
Preparation Methods
The synthesis of 1-{(E)-[(2,4-dimethylphenyl)imino]methyl}-17-(2-ethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves several steps. The synthetic route typically starts with the preparation of the imino and ethoxyphenyl precursors. These precursors are then subjected to cyclization reactions under controlled conditions to form the pentacyclic framework. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the imino and ethoxy groups, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols .
Scientific Research Applications
1-{(E)-[(2,4-dimethylphenyl)imino]methyl}-17-(2-ethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 1-{(E)-[(2,4-dimethylphenyl)imino]methyl}-17-(2-ethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione include:
Acetophenone, 2’,4’-dimethyl-: This compound shares the dimethylphenyl group but lacks the complex pentacyclic structure.
(E)-2-(((4-Fluorophenyl)imino)methyl)phenol: This compound has a similar imino group but differs in the phenyl substituents and overall structure.
(E)-1-(((2-amino-4,5-dimethylphenyl)iminio)methyl)phenol: This compound also contains an imino group and dimethylphenyl substituents but has different functional groups and structural features.
The uniqueness of this compound lies in its complex pentacyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C35H30N2O3 |
---|---|
Molecular Weight |
526.6g/mol |
IUPAC Name |
1-[(2,4-dimethylphenyl)iminomethyl]-17-(2-ethoxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C35H30N2O3/c1-4-40-29-16-10-9-15-28(29)37-33(38)31-30-23-11-5-7-13-25(23)35(32(31)34(37)39,26-14-8-6-12-24(26)30)20-36-27-18-17-21(2)19-22(27)3/h5-20,30-32H,4H2,1-3H3 |
InChI Key |
WEHRXEJTYQXHOW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)C=NC7=C(C=C(C=C7)C)C |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)C=NC7=C(C=C(C=C7)C)C |
Origin of Product |
United States |
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